1-methyl-1H-indole-4-carboximidamide
CAS No.: 1030422-66-2
Cat. No.: VC2782650
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1030422-66-2 |
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Molecular Formula | C10H11N3 |
Molecular Weight | 173.21 g/mol |
IUPAC Name | 1-methylindole-4-carboximidamide |
Standard InChI | InChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12) |
Standard InChI Key | SCBVYXULKWYNBP-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C(C=CC=C21)C(=N)N |
Canonical SMILES | CN1C=CC2=C(C=CC=C21)C(=N)N |
Introduction
Chemical Properties and Structural Characteristics
1-Methyl-1H-indole-4-carboximidamide belongs to the indole family, a class of heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The compound is characterized by its carboximidamide group at the 4-position, which provides unique chemical reactivity and biological binding capabilities.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties as detailed in Table 1.
Table 1: Physical and Chemical Properties of 1-Methyl-1H-indole-4-carboximidamide
Property | Value |
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Molecular Formula | C₁₀H₁₁N₃ |
Molecular Weight | 173.21 g/mol |
CAS Number | 1030422-66-2 |
PubChem CID | 28936288 |
Physical State | Solid at room temperature |
Solubility | Soluble in organic solvents such as DMSO and methanol |
InChI | InChI=1S/C10H11N3/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13/h2-6H,1H3,(H3,11,12) |
InChIKey | SCBVYXULKWYNBP-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C(C=CC=C21)C(=N)N |
The molecule contains a carboximidamide group (-C(=N)NH₂), which imparts basic properties to the compound and enables it to form stable salts with acids. This functional group also facilitates hydrogen bonding and other non-covalent interactions, which are crucial for biological activities.
Structural Features
The structure of 1-methyl-1H-indole-4-carboximidamide consists of several key components:
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An indole core with a bicyclic structure
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A methyl substituent at the N-1 position
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A carboximidamide group at the C-4 position
The carboximidamide functional group contributes significantly to the compound's biological activity profile by facilitating interactions with various biological targets. The presence of this group enhances the compound's ability to engage in specific biological interactions, potentially leading to therapeutic applications.
Synthesis and Preparation Methods
The synthesis of 1-methyl-1H-indole-4-carboximidamide typically involves multiple steps, starting from appropriate indole precursors. Several synthetic routes have been reported in the literature.
Common Synthetic Pathways
One common synthetic approach involves the functionalization of methyl indole-4-carboxylate (CAS: 39830-66-5), which is a readily available starting material . The synthesis typically proceeds through the following steps:
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N-methylation of indole-4-carboxylic acid or its derivatives
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Esterification to form methyl 1-methyl-1H-indole-4-carboxylate
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Conversion of the ester to a primary amide
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Transformation of the amide to a carboximidamide using appropriate reagents
Derivatives and Related Compounds
1-Methyl-1H-indole-4-carboximidamide serves as a scaffold for the preparation of various derivatives with enhanced or modified properties.
Hydrochloride Salt
The hydrochloride salt (1-Methyl-1H-indole-4-carboximidamide hydrochloride) is a significant derivative with the molecular formula C₁₀H₁₂ClN₃ and a molecular weight of 209.67 g/mol . This salt form often exhibits improved solubility and stability compared to the free base, making it potentially more suitable for pharmaceutical applications.
Table 2: Properties of 1-Methyl-1H-indole-4-carboximidamide Hydrochloride
Property | Value |
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Molecular Formula | C₁₀H₁₂ClN₃ |
Molecular Weight | 209.67 g/mol |
CAS Number | 1303994-04-8 |
PubChem CID | 50999460 |
Alternative CAS | 1030422-66-2 |
InChI | InChI=1S/C10H11N3.ClH/c1-13-6-5-7-8(10(11)12)3-2-4-9(7)13;/h2-6H,1H3,(H3,11,12);1H |
InChIKey | OYEOJLYEUBSNJT-UHFFFAOYSA-N |
N-Hydroxy Derivative
N-hydroxy-1-methyl-1H-indole-4-carboximidamide is another important derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol . The addition of a hydroxyl group to the carboximidamide nitrogen modifies the compound's hydrogen bonding capabilities and potentially its biological activity profile.
Table 3: Properties of N-hydroxy-1-methyl-1H-indole-4-carboximidamide
Property | Value |
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Molecular Formula | C₁₀H₁₁N₃O |
Molecular Weight | 189.21 g/mol |
PubChem CID | 126969421 |
InChI | InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) |
InChIKey | BCJXDZGIFOIGOL-UHFFFAOYSA-N |
SMILES | CN1C=CC2=C(C=CC=C21)C(=NO)N |
Related Indole Derivatives
Other structurally related compounds that have been studied include:
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7-Bromo-1-ethyl-N-hydroxy-1H-indole-4-carboximidamide, which features bromine substitution at the 7-position and an ethyl group at the N-1 position
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Various 1,5-disubstituted indole derivatives that have shown activity as sphingosine kinase 2 (SphK2) inhibitors
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Indole-based compounds with antibacterial properties, including activity against drug-resistant bacterial strains
Biological Activities and Applications
Research indicates that 1-methyl-1H-indole-4-carboximidamide and its derivatives possess various biological activities, making them promising candidates for pharmaceutical development.
Structure-Activity Relationships
Research on related indole compounds has revealed important structure-activity relationships that may be applicable to 1-methyl-1H-indole-4-carboximidamide:
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The position of substituents on the indole ring significantly affects biological activity. For instance, 1,5-disubstituted patterns have shown optimal binding in the SphK2 substrate binding site
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The carboximidamide group plays a crucial role in biological recognition and binding, possibly through hydrogen bonding interactions with target proteins
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Modifications such as N-hydroxylation of the carboximidamide group can alter the compound's activity profile and specificity
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of 1-methyl-1H-indole-4-carboximidamide and its derivatives.
Spectroscopic Analysis
Key spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound, including the position of substituents on the indole ring
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Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the characteristic absorption bands of the carboximidamide group
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Mass Spectrometry (MS): Enables determination of molecular weight and fragmentation patterns, which are valuable for structural confirmation
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UV-Visible Spectroscopy: Provides information about the compound's electronic transitions and can be used for quantitative analysis
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for:
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Purity assessment
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Reaction monitoring during synthesis
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Identification and separation of impurities and related substances
Current Research and Future Perspectives
Ongoing research on 1-methyl-1H-indole-4-carboximidamide and related indole derivatives continues to reveal new potential applications and biological activities.
Drug Discovery Research
The compound is being investigated as a scaffold for the development of new pharmaceutical agents, particularly in the areas of:
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Antimicrobial Development: Research indicates potential activity against drug-resistant bacterial strains, addressing an urgent medical need
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Enzyme Inhibition: Studies on related compounds suggest potential applications in developing inhibitors for various enzymes of therapeutic interest
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Medicinal Chemistry: The indole scaffold continues to be an important structural motif in drug discovery, with the carboximidamide functionality providing opportunities for further optimization
Computational Studies
Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are being applied to predict and understand the interactions of this compound with biological targets. These studies provide valuable insights for the rational design of more potent and selective derivatives.
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